molecular formula C7H9N5 B12974866 3-(Hydrazinylmethyl)pyrazolo[1,5-a]pyrazine

3-(Hydrazinylmethyl)pyrazolo[1,5-a]pyrazine

Cat. No.: B12974866
M. Wt: 163.18 g/mol
InChI Key: QWPSHFHJOPXDAM-UHFFFAOYSA-N
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Description

3-(Hydrazinylmethyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core with a hydrazinylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydrazinylmethyl)pyrazolo[1,5-a]pyrazine typically involves the condensation of appropriate pyrazole and pyrazine derivatives.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and microwave-assisted reactions could be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Hydrazinylmethyl)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include azo derivatives, hydrazine derivatives, and various substituted pyrazolo[1,5-a]pyrazines .

Scientific Research Applications

3-(Hydrazinylmethyl)pyrazolo[1,5-a]pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Hydrazinylmethyl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazinylmethyl group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The pyrazolo[1,5-a]pyrazine core can also participate in π-π stacking interactions and other non-covalent interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Hydrazinylmethyl)pyrazolo[1,5-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the hydrazinylmethyl group enhances its potential for forming hydrogen bonds and other interactions, making it a versatile compound for various applications .

Properties

Molecular Formula

C7H9N5

Molecular Weight

163.18 g/mol

IUPAC Name

pyrazolo[1,5-a]pyrazin-3-ylmethylhydrazine

InChI

InChI=1S/C7H9N5/c8-10-3-6-4-11-12-2-1-9-5-7(6)12/h1-2,4-5,10H,3,8H2

InChI Key

QWPSHFHJOPXDAM-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(C=N2)CNN)C=N1

Origin of Product

United States

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